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Triethyl arsenite

Organoarsenic thermochemistry Trialkyl arsenite stability Calorimetry

Triethyl arsenite (CAS 3141-12-6), systematically named triethoxyarsine or arsenous acid triethyl ester, is a trivalent organoarsenic compound of formula As(OC₂H₅)₃ with a molecular weight of 210.10 g/mol. It exists as a light brown to colorless liquid at room temperature with a boiling point of 162 °C at 745 mmHg, a density of 1.224 g/mL at 25 °C, and a refractive index n20/D of 1.433.

Molecular Formula C6H15AsO3
Molecular Weight 210.1 g/mol
CAS No. 3141-12-6
Cat. No. B1596435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl arsenite
CAS3141-12-6
Molecular FormulaC6H15AsO3
Molecular Weight210.1 g/mol
Structural Identifiers
SMILESCCO[As](OCC)OCC
InChIInChI=1S/C6H15AsO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3
InChIKeyBUZKVHDUZDJKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyl Arsenite (CAS 3141-12-6): Physicochemical Identity and Procurement-Relevant Baseline for Organoarsenic(III) Precursor Selection


Triethyl arsenite (CAS 3141-12-6), systematically named triethoxyarsine or arsenous acid triethyl ester, is a trivalent organoarsenic compound of formula As(OC₂H₅)₃ with a molecular weight of 210.10 g/mol . It exists as a light brown to colorless liquid at room temperature with a boiling point of 162 °C at 745 mmHg, a density of 1.224 g/mL at 25 °C, and a refractive index n20/D of 1.433 [1]. The compound belongs to the trialkyl arsenite class (As(OR)₃), wherein the arsenic center is bonded to three alkoxide groups via As–O bonds, distinguishing it fundamentally from trialkylarsines (AsR₃) which bear direct As–C bonds. Commercially available at 97% purity , triethyl arsenite is classified as Acute Toxicity Category 3 (oral and inhalation), Flammable Liquid Category 3 (flash point 49 °C closed cup), and Aquatic Acute/Chronic Category 1 . Its primary procurement relevance lies in its dual functionality as both a liquid arsenic dopant source for semiconductor fabrication and an intermediate for high-purity arsenic production, where its thermochemical and volatility profile differs measurably from its closest homolog, trimethyl arsenite [2].

Why Triethyl Arsenite Cannot Be Interchanged with Trimethyl, Tripropyl, or Triaryl Arsenites Without Process Re-Validation


Within the trialkyl arsenite homologous series, increasing alkoxide chain length produces non-linear changes in thermochemical stability, volatility, and decomposition pathway that render simple molar substitution invalid for regulated processes. Triethyl arsenite exhibits a standard enthalpy of formation (ΔfH°) of −704.38 ± 3.85 kJ/mol, which is approximately 105 kJ/mol more exothermic than that of trimethyl arsenite (−599.36 ± 1.88 kJ/mol) [1]. Its enthalpy of vaporization (ΔvapH° = 50.6 ± 4.2 kJ/mol) exceeds that of trimethyl arsenite (42.3 ± 1.3 kJ/mol) by roughly 8 kJ/mol [2][3], directly impacting precursor delivery rates in vapor-phase processes. In semiconductor doping, triethyl arsenite (also denoted TEOA) and its oxidized analog triethyl arsenate (TEAs) produce fundamentally different arsenic incorporation profiles in deposited silicate glass films: TEOA-derived films exhibit arsenic pile-up at the silicon interface, whereas TEAs-derived films do not [4]. Furthermore, the ethyl ester group precludes the β-hydride elimination pathway available to tertiary-butyl and isopropyl arsenite analogs, altering the decomposition mechanism and carbon incorporation behavior in CVD-grown films [5]. These quantitative differences mean that substituting triethyl arsenite with another trialkyl arsenite without re-optimizing delivery temperature, decomposition conditions, and doping profiles will produce non-equivalent material outcomes.

Quantitative Differentiation Evidence for Triethyl Arsenite vs. Closest Analogs and Alternatives


Standard Enthalpy of Formation: Triethyl Arsenite Is 105 kJ/mol More Exothermic Than Trimethyl Arsenite

The standard enthalpy of formation (ΔfH°) of triethyl arsenite was determined calorimetrically to be −704.38 ± 3.85 kJ/mol for the liquid phase, establishing it as substantially more thermodynamically stable than its closest homolog trimethyl arsenite, whose ΔfH° is −599.36 ± 1.88 kJ/mol under equivalent conditions [1]. Both values were obtained via calorimetration of the corresponding sodium alkoxide reactions with arsenic trichloride, and the difference of approximately 105.02 kJ/mol reflects the incremental stabilization conferred by the ethyl substituent relative to methyl. For comparison, the same study reported ΔfH° for arsenic trichloride as −321.96 ± 3.85 kJ/mol, tri-n-propylarsenite as −720.61 ± 4.49 kJ/mol, and tri-n-butylarsenite as −775.11 ± 4.53 kJ/mol [1]. This places triethyl arsenite at an intermediate position in the thermochemical stability series of trialkyl arsenites, with a formation enthalpy approximately 16 kJ/mol less exothermic than tri-n-propylarsenite and approximately 71 kJ/mol less exothermic than tri-n-butylarsenite.

Organoarsenic thermochemistry Trialkyl arsenite stability Calorimetry

Enthalpy of Vaporization and Boiling Point: Triethyl Arsenite Requires Higher Thermal Budget for Vapor Delivery Than Trimethyl Arsenite

Triethyl arsenite exhibits an enthalpy of vaporization (ΔvapH°) of 50.6 ± 4.2 kJ/mol, measured over the temperature range 305–340 K, compared to 42.3 ± 1.3 kJ/mol for trimethyl arsenite over 300–335 K, both values derived from vapor pressure data reported by Charnley, Mortimer, et al. (1953) and compiled by NIST [1][2]. The approximately 8.3 kJ/mol higher ΔvapH° for triethyl arsenite reflects stronger intermolecular forces (primarily dispersion interactions from the larger ethyl groups) and directly manifests in its substantially higher normal boiling point of 162 °C at 745 mmHg , versus 89.5 °C at 760 mmHg for trimethyl arsenite . This 72.5 °C boiling point elevation means that vapor delivery systems using triethyl arsenite must operate at correspondingly higher bubbler or vaporization temperatures to achieve equivalent precursor partial pressures. The vapor pressure of trimethyl arsenite at 25 °C is reported as 66 mmHg , indicating that triethyl arsenite's room-temperature vapor pressure is substantially lower, consistent with its higher ΔvapH°.

Vapor pressure Volatility CVD precursor delivery

Semiconductor Doping: Triethyl Arsenite (TEOA) Produces Arsenic Pile-Up at the Si Interface, Whereas Triethyl Arsenate (TEAs) Does Not

In a direct comparative study of arsenic-doped SiO₂ films deposited by low-pressure pyrolysis of tetraethylorthosilicate (TEOS) with either triethoxiarsine (TEOA, i.e., triethyl arsenite) or triethylarsenate (TEAs, AsO(OC₂H₅)₃), Becker et al. (1989) demonstrated that the two arsenic precursors yield fundamentally different doping profiles despite identical deposition conditions [1]. Films prepared using TEAs were identified as superior diffusion sources specifically because they do not produce arsenic pile-up at the silicon surface, whereas those prepared using TEOA tend to accumulate arsenic at the interface [1]. Both precursors enabled dopant levels up to 15% As in the as-deposited arsenosilicate glass (AsSG) films, with films containing 6% As producing surface concentrations exceeding 10¹⁹ atoms/cm³ and junction depths below 200 nm after heat treatment at 1000 °C for 30–60 minutes [1]. The difference in dissociation kinetics between TEOA and TEAs governs the manner in which arsenic is incorporated into the glass matrix [1]. This distinction is corroborated by Patent US 4,755,486 (Siemens AG), which specifies triethylarsenate (rather than triethyl arsenite) for achieving a steep and reproducible doping profile with constant maximum penetration depth required for VLSI trench capacitors [2].

Arsenosilicate glass Diffusion doping Semiconductor fabrication

Decomposition Pathway: Ethyl Arsenite Esters Decompose via Radical Homolysis Without β-Hydride Elimination, Unlike t-Butyl and Isopropyl Analogs

Thermal decomposition studies on organoarsenic CVD precursors have established a critical mechanistic distinction between alkoxide substituents: ethyl-substituted arsenic compounds undergo no significant β-hydride elimination, whereas tertiary-butyl-substituted analogs exhibit approximately 60% β-elimination efficiency and isopropyl-substituted analogs approximately 40% [1]. This class-level evidence, derived from quadrupole mass spectroscopic analysis of cracking products under MOVPE reactor conditions, indicates that triethyl arsenite decomposes primarily via arsenic–oxygen or carbon–oxygen bond homolysis to produce ethyl radicals, rather than via the β-elimination pathway that generates As–H functionalities in situ [1][2]. The absence of β-elimination for ethyl groups has a direct consequence on carbon incorporation: precursors that decompose via β-hydride elimination (such as diethyltertiarybutylarsine, DEtBAs) release alkene fragments (isobutene, propene) that are efficiently desorbed, yielding lower carbon contamination in the deposited film. In contrast, ethyl-substituted precursors produce ethyl radicals that can undergo secondary surface reactions, potentially increasing carbon incorporation but also enabling different surface chemistry pathways that may be advantageous in specific doping or alloying processes [1][2].

β-elimination CVD precursor decomposition Carbon incorporation

Electrochemical High-Purity Arsenic Extraction: Triethyl Arsenite Achieves 92% Cathodic Yield, Equivalent to Trimethyl Arsenite Under Identical Conditions

A process for preparing high-purity arsenic by electrolysis of arsenous acid esters demonstrated that both triethyl arsenite and trimethyl arsenite can serve as viable electrolyte precursors, achieving an arsenic yield of 92% on nickel cathodes at room temperature [1]. On stainless-steel cathodes, the yield decreases to 70–75% for both compounds [1]. The electrolysis is conducted in aqueous sodium or potassium hydroxide solution, wherein the trialkyl arsenite undergoes alkaline hydrolysis followed by cathodic reduction of arsenite ions to elemental arsenic [1]. The equivalent electrochemical performance of triethyl and trimethyl arsenite under identical conditions indicates that the alkoxide chain length does not significantly influence the cathodic reduction efficiency once the ester is hydrolyzed in alkaline medium. However, the higher boiling point and lower vapor pressure of triethyl arsenite (162 °C vs. 89.5 °C for trimethyl arsenite) reduce evaporative losses during electrolyte preparation and electrolysis, which is an operational advantage for longer-duration or larger-scale purification processes [2].

High-purity arsenic Electrochemical extraction Arsenous acid esters

Triethyl Arsenite (CAS 3141-12-6): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Interface-Engineered Arsenic Doping for VLSI Trench Capacitors Requiring Controlled Pile-Up Profiles

When fabricating arsenosilicate glass (AsSG) diffusion sources for high-aspect-ratio trench doping in VLSI semiconductor circuits, triethyl arsenite (TEOA) offers a differentiated doping profile characterized by arsenic accumulation at the Si–SiO₂ interface [1]. The direct comparative evidence from Becker et al. (1989) demonstrates that TEOA-derived AsSG films produce this interfacial pile-up, whereas triethylarsenate (TEAs)-derived films do not [1]. For applications where a concentrated arsenic layer at the interface is desirable—such as ultra-shallow junction engineering, contact resistance reduction, or localized field modification—TEOA's pile-up behavior becomes a deliberate process advantage rather than a defect. The AsSG films can be deposited at approximately 650–750 °C and 0.5–1.1 mbar by co-pyrolysis with TEOS, with dopant levels controllable up to 15% As [1][2]. Post-deposition diffusion at ~1000 °C for 30–60 minutes yields surface concentrations exceeding 10¹⁹ atoms/cm³ with junction depths below 200 nm [1]. Procurement decision: select triethyl arsenite (TEOA) when interfacial arsenic pile-up is process-desired; select triethylarsenate (TEAs) when a uniform, pile-up-free doping profile is required.

High-Purity Elemental Arsenic Production via Room-Temperature Electrolysis with Reduced Evaporative Loss

Triethyl arsenite serves as a high-performance liquid precursor for electrochemical extraction of high-purity arsenic, achieving 92% cathodic yield on nickel electrodes at room temperature in alkaline aqueous electrolyte—a performance equivalent to trimethyl arsenite [1]. However, triethyl arsenite's higher boiling point (162 °C vs. 89.5 °C) and higher enthalpy of vaporization (50.6 vs. 42.3 kJ/mol) [2] confer a practical operational advantage: lower evaporative precursor loss during extended electrolysis runs, reduced vapor-phase arsenic contamination in the working environment, and diminished need for vapor recovery systems. This makes triethyl arsenite the preferred choice for continuous or scaled high-purity arsenic production processes where precursor inventory retention and workplace safety are prioritized. The process is compatible with both sodium and potassium hydroxide electrolytes, offering flexibility in downstream purification integration [1].

CVD Precursor for Radical-Mediated Doping Where Controlled Carbon Co-Introduction Is Tolerated or Desired

For chemical vapor deposition processes requiring an arsenic source that decomposes via radical homolysis rather than β-hydride elimination, triethyl arsenite provides a decomposition pathway unavailable to t-butyl or isopropyl arsenite analogs. Experimental evidence from in situ mass spectrometry under MOVPE conditions confirms that ethyl-substituted arsenic precursors exhibit no significant β-elimination (versus ~60% for t-butyl and ~40% for isopropyl), instead decomposing through ethyl radical formation [1]. This radical-mediated decomposition enables fundamentally different surface chemistry: ethyl radicals can participate in secondary surface reactions that may be leveraged for radical-enhanced doping or for simultaneous carbon and arsenic co-incorporation where controlled carbon levels are functionally beneficial (e.g., in certain ternary or quaternary alloy systems). Triethyl arsenite's liquid state at room temperature and its vapor pressure profile also satisfy the safety-driven rationale for replacing high-pressure gaseous arsine in MOVPE and related CVD techniques [2]. Procurement decision: choose triethyl arsenite when radical-mediated surface decomposition chemistry is desired; choose β-eliminating precursors (e.g., DEtBAs) when in-situ As–H generation and minimal carbon incorporation are critical.

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